3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific structure of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid suggests that it has a propanoic acid moiety attached to a pyrimidine ring which is further substituted with methoxy groups at positions 4 and 6.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a compound with a similar pyrimidine structure, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield . Another related compound, 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, was synthesized by condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . These methods could potentially be adapted for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound was determined using X-ray single crystal diffraction, which showed that it crystallizes in the triclinic space group with specific unit-cell parameters . Theoretical studies, such as those using hybrid functional B3LYP 6-311G (d, p) basis set, can provide detailed insights into the structural and electronic properties of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the photochemical reduction of 4,6-dimethyl-2-pyrimidinol leads to different products depending on the solvent used, demonstrating the reactivity of the pyrimidine ring under photochemical conditions . The reactivity of these compounds can be further explored to understand the chemical behavior of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the crystal structure and theoretical calculations of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided information about its density, crystal parameters, and theoretical investigation outcomes . These properties are essential for understanding the behavior of the compound in different environments and can be used to predict the properties of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.
Scientific Research Applications
-
- Application : The compound 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid is an impurity of Ibuprofen and Ibuprofen Sodium .
- Method of Application : A new simple normal phase high-performance liquid chromatography (NP-HPLC) method has been established to separate this compound from ibuprofen sodium as well as from ibuprofen .
- Results : The NP-HPLC method could successfully separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from the main peak within an analysis time of less than 20 min .
-
- Application : Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as potential antimicrobial agents .
- Method of Application : The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Safety And Hazards
properties
IUPAC Name |
3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-14-7-5-8(15-2)11-6(10-7)3-4-9(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFADHIGDAJDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371210 |
Source
|
Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
CAS RN |
386715-41-9 |
Source
|
Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.